2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester
Description
This compound (CAS 474843-69-1) is a bicyclic heterocyclic molecule featuring a thienopyridine core with two carboxylic acid groups esterified as tert-butyl derivatives. Its molecular formula is C₁₉H₂₈N₂O₄S, with a molecular weight of 396.5 g/mol (inferred from structural analogs) . The tert-butyl esters enhance lipophilicity and stability, making the compound suitable for intermediates in pharmaceutical synthesis, particularly in protecting carboxyl groups during multi-step reactions .
Properties
IUPAC Name |
ditert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-16(2,3)22-14(20)12-10-7-8-19(9-11(10)24-13(12)18)15(21)23-17(4,5)6/h7-9,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUJPFKUDXJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific proteins makes it a useful tool in understanding biological processes.
Medicine
. Its structural features may be exploited to create new therapeutic agents for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)
- Molecular Formula : C₁₅H₂₂N₂O₄S
- Molecular Weight : 326.4 g/mol .
- Key Differences :
- Substituents: Combines a tert-butyl (Boc) group at position 6 and an ethyl ester at position 3.
- Reactivity: The Boc group offers orthogonal protection for amines, while the ethyl ester is more labile under basic conditions compared to tert-butyl .
- Applications: Widely used as a precursor in peptidomimetic and kinase inhibitor syntheses .
Table 1: Physicochemical Properties
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic Acid 6-Benzyl Ester 3-Methyl Ester (CAS 1421312-16-4)
- Molecular Formula : C₁₇H₁₈N₂O₄S
- Molecular Weight : 346.4 g/mol .
- Key Differences: Benzyl and methyl esters introduce aromaticity and smaller steric profiles, increasing reactivity toward hydrogenolysis (benzyl group) and hydrolysis (methyl ester). Applications: Potential use in prodrug design due to benzyl’s susceptibility to catalytic cleavage .
Pyran and Thiopyran Analogs
- Example: 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3,5-dicarboxylic acid 3-tert-butyl ester 5-ethyl ester (CAS 1116-98-9 derivative). Structural Variation: Replaces pyridine with pyran (oxygen-containing ring) or thiopyran (sulfur-containing). Impact: Altered electronic properties (e.g., increased electron density in pyran) affect binding affinity in medicinal chemistry contexts .
Biological Activity
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester (CAS No. 1313712-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 358.43 g/mol
- CAS Number : 1313712-37-6
Biological Activity Overview
The biological activity of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine derivatives has been studied for various therapeutic applications, particularly in the fields of antiviral and anticancer research.
Antiviral Activity
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antiviral properties. In particular:
- Mechanism : These compounds may inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle.
- Case Study : A derivative showed an EC50 value of 0.012 M against Tobacco Mosaic Virus (TMV), demonstrating promising antiviral efficacy with minimal cytotoxicity .
Anticancer Potential
Research has also highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives:
- Mechanism : The compounds may induce apoptosis in cancer cells and inhibit pathways that promote cell proliferation.
- Case Study : In vitro studies indicated that certain derivatives reduced cell viability in various cancer cell lines with IC50 values ranging from 10 to 50 µM .
Detailed Research Findings
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thieno[2,3-c]pyridine derivatives act as enzyme inhibitors, affecting key proteins involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : Certain derivatives may interfere with signaling pathways that are crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester?
- Methodology : Utilize coupling reactions involving tert-butyl esters under reflux conditions. For example, bromoacetic acid tert-butyl ester can serve as a precursor for esterification or alkylation steps in multi-component reactions . A typical procedure involves dissolving intermediates in dioxane or hexane, followed by heating (e.g., 80°C for 18 hours) and purification via flash chromatography with ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress using LCMS (e.g., m/z 757 [M+H]+ detection) and confirm purity via HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) .
Q. How should researchers characterize this compound's structural integrity post-synthesis?
- Methodology :
- NMR Spectroscopy : Use 1H-NMR and 13C-NMR in DMSO-d6 to confirm tert-butyl group integration (δ ~1.37 ppm for Me3C) and aromatic proton environments (δ 6.75–7.22 ppm) .
- Mass Spectrometry : Validate molecular weight via LCMS (e.g., [M+H]+ peaks) and cross-reference with theoretical values .
- Data Interpretation : Ensure absence of residual solvents (e.g., dioxane) in 1H-NMR spectra and verify ester carbonyl signals at δ ~155–159 ppm .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported spectral data for thienopyridine derivatives?
- Methodology :
- Comparative Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) to isolate variables affecting spectral outcomes .
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities in functional group assignments.
- Case Study : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility; DFT calculations can model preferred rotamers .
Q. How can researchers optimize purification for derivatives with similar polarity?
- Methodology :
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation.
- Recrystallization : Screen solvents like ethyl acetate/hexane mixtures to exploit solubility differences in tert-butyl-protected intermediates .
- Troubleshooting : If impurities persist, derivatize the amino group (e.g., acetylation) to alter polarity and improve separation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
